2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde
Description
Contextualization of Malonaldehyde Derivatives in Contemporary Organic Synthesis
Malonaldehyde and its derivatives are versatile building blocks in modern organic synthesis. Malonaldehyde, a naturally occurring product of lipid peroxidation and prostaglandin (B15479496) biosynthesis, is a reactive dicarbonyl compound. wikipedia.orgcsic.esnih.gov Its chemical structure, characterized by two aldehyde groups separated by a methylene (B1212753) group, allows it to exist in equilibrium with its enol tautomer, which dictates its reactivity. wikipedia.org
In synthetic chemistry, malonaldehyde derivatives serve as crucial precursors for the formation of a wide array of heterocyclic compounds. Their ability to undergo condensation reactions with various nucleophiles makes them indispensable for constructing molecules with significant biological and material science applications. researchgate.net The reactivity of the aldehyde functionalities, coupled with the acidity of the central methylene protons, provides multiple sites for chemical modification, enabling the synthesis of complex molecular architectures.
Strategic Importance of Benzo[d]imidazole Scaffolds in Advanced Chemical Research
The benzimidazole (B57391) scaffold, a bicyclic system composed of fused benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged" structure in medicinal chemistry and materials science. nih.govnih.govresearchgate.net This designation stems from its prevalence in numerous FDA-approved drugs and its ability to interact with a wide range of biological targets. nih.gov The structural features of benzimidazole, including its aromaticity, hydrogen bond donor-acceptor capabilities, and potential for π-π stacking interactions, contribute to its versatile binding properties. nih.govresearchgate.net
Benzimidazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govroyalsocietypublishing.org The synthesis of novel benzimidazole-containing compounds is a major focus of contemporary research, with efforts directed towards developing new therapeutic agents and functional materials. researchgate.netacs.orgjyoungpharm.org
Scientific Rationale for In-depth Investigation of 2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde
The molecule this compound is of significant scientific interest due to the unique combination of the reactive malonaldehyde moiety and the biologically significant benzimidazole core. This hybrid structure suggests a high potential for creating novel and complex chemical entities.
The primary rationale for its investigation lies in its utility as a versatile synthetic intermediate. The presence of the two aldehyde groups offers dual points for reaction, allowing for the construction of larger, more intricate molecules. For instance, these aldehyde functionalities can readily react with amines, hydrazines, and other nucleophiles to form a variety of heterocyclic systems. The benzimidazole component, in turn, can be further functionalized, providing an additional avenue for structural diversification.
The potential for this compound to act as a ligand for metal complexes is another key area of interest. The nitrogen atoms of the benzimidazole ring and the oxygen atoms of the malonaldehyde group can coordinate with metal ions, leading to the formation of coordination polymers and metal-organic frameworks with potential applications in catalysis, gas storage, and materials science.
Delineation of Research Scope and Core Academic Objectives
The research scope for this compound is centered on exploring its fundamental chemical properties and its applications as a building block in organic synthesis. The core academic objectives include:
Synthesis and Characterization: To develop efficient and scalable synthetic routes to this compound and to thoroughly characterize its structural and spectroscopic properties using techniques such as NMR, IR, and mass spectrometry.
Reactivity Studies: To investigate the chemical reactivity of the malonaldehyde and benzimidazole moieties, exploring a range of reactions such as condensations, cyclizations, and metal-catalyzed cross-coupling reactions.
Library Synthesis: To utilize this compound as a scaffold for the synthesis of a diverse library of new heterocyclic compounds.
Exploration of Applications: To assess the potential of the newly synthesized compounds in areas such as medicinal chemistry, materials science, and catalysis. This includes screening for biological activity and investigating their photophysical and electronic properties.
A summary of the key research objectives is presented in the table below:
| Research Objective | Description | Key Techniques |
| Synthesis and Optimization | Development of efficient synthetic protocols for the title compound. | Reaction condition screening, purification techniques. |
| Structural Elucidation | Complete characterization of the molecular structure. | NMR, IR, Mass Spectrometry, X-ray Crystallography. |
| Reactivity Profiling | Investigation of the chemical behavior in various reaction types. | Condensation, cyclization, and cross-coupling reactions. |
| Derivative Synthesis | Creation of a library of novel compounds from the parent scaffold. | Combinatorial chemistry approaches. |
| Application Screening | Evaluation of the potential utility of the synthesized derivatives. | Biological assays, material characterization. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)propanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-5-7(6-14)10-11-8-3-1-2-4-9(8)12-10/h1-7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYYFDCJOLNJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496110 | |
| Record name | (1H-Benzimidazol-2-yl)propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78587-80-1 | |
| Record name | (1H-Benzimidazol-2-yl)propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 1h Benzo D Imidazol 2 Yl Malonaldehyde
Retrosynthetic Pathways and Essential Precursor Utilization
Retrosynthetic analysis of 2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde suggests two primary disconnection approaches. The most straightforward pathway involves the formation of the benzimidazole (B57391) ring as the key step. This bond disconnection at the C-N bonds of the imidazole (B134444) ring leads to two essential precursors: o-phenylenediamine (B120857) and a suitable three-carbon dicarbonyl compound equivalent to malonaldehyde.
A second approach involves the disconnection of the C-C bond between the benzimidazole ring and the malonaldehyde moiety. This strategy starts with a pre-formed 2-substituted benzimidazole, such as 2-methylbenzimidazole (B154957), which can then be functionalized to introduce the malonaldehyde group.
Key Precursors:
| Precursor | Structure | Role in Synthesis |
| o-Phenylenediamine | Aromatic diamine providing the benzene (B151609) and two nitrogen atoms of the benzimidazole core. | |
| Malonaldehyde or its synthetic equivalent | Three-carbon dicarbonyl component that reacts with o-phenylenediamine to form the imidazole ring and the malonaldehyde side chain. | |
| 2-Methylbenzimidazole | A pre-formed benzimidazole scaffold for subsequent functionalization at the 2-methyl group. |
Established Synthetic Approaches
Several established synthetic methods can be adapted for the synthesis of this compound.
The most common and direct method for the synthesis of benzimidazole derivatives is the condensation of o-phenylenediamine with carbonyl compounds. In the case of this compound, the reaction would involve the cyclocondensation of o-phenylenediamine with malonaldehyde or a more stable synthetic equivalent, such as malonaldehyde diacetal, in an acidic medium. The acid catalyzes the formation of the Schiff base intermediates, which then undergo intramolecular cyclization and dehydration to form the benzimidazole ring.
Reaction Scheme:
o-Phenylenediamine + Malonaldehyde Precursor ⟶ this compound
This reaction is typically carried out under reflux in a suitable solvent like ethanol (B145695) with a catalytic amount of a mineral acid (e.g., HCl) or a Lewis acid.
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and compounds with activated methyl or methylene (B1212753) groups. wikipedia.orgorganic-chemistry.org The Vilsmeier reagent, typically a chloroiminium salt generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃), is a key electrophile in this transformation. wikipedia.orgnih.gov
A plausible route to this compound using this methodology involves the diformylation of 2-methylbenzimidazole. The methyl group at the 2-position of the benzimidazole ring is sufficiently activated to react with the Vilsmeier reagent. The reaction likely proceeds through an initial formylation to yield an enamine intermediate, which then undergoes a second formylation. Subsequent hydrolysis of the resulting di-iminium salt would yield the target malonaldehyde. A similar diformylation of an imine-methyl group on a 3H-indole has been reported to produce a malonaldehyde derivative.
Reaction Scheme:
2-Methylbenzimidazole + 2 eq. Vilsmeier Reagent ⟶ Intermediate Di-iminium Salt Intermediate Di-iminium Salt + H₂O ⟶ this compound
This reaction is typically performed in a polar aprotic solvent at elevated temperatures.
Another synthetic strategy involves the chemical transformation of a pre-existing functional group on the benzimidazole ring into the desired malonaldehyde moiety. For instance, a derivative such as 2-(1H-benzo[d]imidazol-2-yl)acetic acid or its ester could serve as a starting material.
A potential, though multi-step, pathway could involve:
Reduction of the carboxylic acid or ester to the corresponding alcohol, 2-(1H-benzo[d]imidazol-2-yl)ethanol.
Oxidation of the primary alcohol to the aldehyde, 2-(1H-benzo[d]imidazol-2-yl)acetaldehyde.
Formylation of the aldehyde at the α-carbon. This could potentially be achieved using a base to generate the enolate followed by reaction with a formylating agent like ethyl formate.
This approach offers flexibility but may involve more synthetic steps and challenges in controlling selectivity.
Emerging and Catalytic Synthetic Paradigms
Modern synthetic chemistry often focuses on developing more efficient and environmentally benign methods.
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and often improving yields. preprints.orgmdpi.comjocpr.com The condensation reaction between o-phenylenediamine and a malonaldehyde precursor can be significantly enhanced by microwave irradiation. eurekaselect.comarkat-usa.org This method typically reduces reaction times from hours to minutes and can often be performed under solvent-free conditions or with greener solvents. preprints.orgmdpi.com
Comparative Reaction Times:
| Method | Typical Reaction Time |
| Conventional Heating | Several hours |
| Microwave Irradiation | 5-15 minutes |
The use of microwave heating provides a rapid and efficient alternative for the synthesis of the benzimidazole core, making it an attractive approach for the preparation of this compound. preprints.orgmdpi.comjocpr.com
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis offers a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and has been extensively applied to the synthesis of benzimidazole derivatives. While direct synthesis of this compound via these methods is not extensively documented, analogous reactions provide a clear pathway. The primary approach involves the condensation of o-phenylenediamines with a suitable three-carbon building block, often facilitated by a metal catalyst that promotes key bond-forming steps.
A prevalent strategy is the dehydrogenative coupling of o-phenylenediamines with alcohols or aldehydes. For instance, various transition metal complexes, including those of iron, cobalt, and copper, have been shown to catalyze the synthesis of 2-substituted benzimidazoles from the reaction of o-phenylenediamine and a corresponding aldehyde or alcohol. In a hypothetical application to the target molecule, a protected form of malonaldehyde or a synthetic equivalent could be coupled with o-phenylenediamine.
Recent advances have also highlighted the utility of C-H bond activation at the C2 position of a pre-formed benzimidazole ring, allowing for the introduction of various functional groups. Transition metals such as rhodium, palladium, and nickel are commonly employed for this purpose. rsc.orgnih.govtcichemicals.com For the synthesis of this compound, this could involve the coupling of a 2-unsubstituted or 2-halo-benzimidazole with a malonaldehyde derivative.
A summary of relevant transition metal-catalyzed reactions for the synthesis of 2-substituted benzimidazoles is presented in the table below, offering insights into potential conditions for the synthesis of the target compound.
| Catalyst System | Reactants | General Conditions | Yield (%) | Reference |
| Fe(III)-porphyrin | Benzo-1,2-quinone, Aryl aldehydes, Ammonium acetate (B1210297) | Room temperature | High | nih.gov |
| CuI/L-proline | 2-Iodoacetanilides, Aqueous ammonia | Acidic conditions, heat | Not specified | Not specified |
| Co-pincer complexes | o-Phenylenediamine, Primary alcohol | 150 °C, 24 hours | Not specified | Not specified |
| Cu(II) complexes | o-Phenylenediamine, Aldehydes | Not specified | Good to excellent | researchgate.net |
Organocatalytic Routes to Analogues
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules, often providing high levels of stereocontrol. While specific organocatalytic routes to this compound are not prominent in the literature, the synthesis of chiral benzimidazole analogues through organocatalytic methods suggests potential pathways.
One notable approach involves the stereoselective aldol (B89426) addition of N-1 benzimidazolyl acetaldehyde (B116499) with cyclic ketones, catalyzed by commercially available amines such as L-prolinamide. This reaction has been shown to produce chiral benzimidazole derivatives with high yield, enantiomeric excess, and diastereomeric ratio. nih.gov Although this method generates a hydroxylated analogue, subsequent oxidation could potentially yield the desired malonaldehyde derivative.
The following table summarizes a key finding in the organocatalytic synthesis of a benzimidazole analogue, which could serve as a basis for developing a route to the target compound.
| Catalyst | Reactants | Product | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio (anti:syn) | Reference |
| L-prolinamide | N-1 benzimidazolyl acetaldehyde, Cyclohexanone | (S)-2-((R)-2-(1H-benzo[d]imidazol-1-yl)-1-hydroxyethyl) cyclohexanone | 92 | 90 | 92:8 | nih.gov |
Rigorous Purification and Isolation Protocols for Research Applications
The purity of this compound is critical for its use in subsequent research applications. Due to its polar nature, a combination of techniques is often required for its rigorous purification and isolation. dtic.mil
Crystallization: Recrystallization is a fundamental and highly effective method for purifying solid organic compounds. The choice of solvent is crucial and is determined by the principle that the compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent. For polar benzimidazole derivatives, common recrystallization solvents and solvent mixtures include ethanol, ethanol-water, and mixtures of a polar solvent like ethyl acetate or acetone (B3395972) with a non-polar solvent such as n-hexane. rochester.edu For molecules with acidic or basic functionalities, crystallization of their salts can also be an effective purification strategy. rochester.edu
Chromatography: Column chromatography is a versatile technique for the separation of compounds based on their differential adsorption onto a stationary phase. For polar compounds like this compound, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of solvents of varying polarities. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective for separating the target compound from less polar impurities. mdpi.com In some cases, the crude product can be isolated by simple filtration and washing, followed by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture. dtic.mil
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical standards or demanding research applications, High-Performance Liquid Chromatography (HPLC) can be employed. Reversed-phase HPLC, using a non-polar stationary phase (like C8 or C18) and a polar mobile phase, is a common method for the analysis and purification of benzimidazole derivatives. The mobile phase often consists of a mixture of acetonitrile (B52724) and water with a pH modifier, such as phosphoric acid, to ensure good peak shape. tcichemicals.com
A summary of common purification techniques for benzimidazole derivatives is provided in the table below.
| Purification Technique | Stationary Phase | Mobile Phase / Solvent System | Application Notes |
| Recrystallization | - | Ethanol, Ethanol/Water, n-Hexane/Acetone, n-Hexane/Ethyl Acetate | Effective for removing minor impurities. Solvent choice is critical and often determined empirically. rochester.edu |
| Column Chromatography | Silica Gel | Gradient of Ethyl Acetate/Dichloromethane or similar mixtures | Useful for separating the target compound from byproducts with different polarities. mdpi.com |
| HPLC | C8 or C18 | Acetonitrile/Water with pH modifier (e.g., phosphoric acid) | Provides high-resolution separation for achieving high purity. tcichemicals.com |
Based on a comprehensive search for scientific literature, detailed experimental spectroscopic and crystallographic data for the specific compound this compound is not available. The synthesis and complete analytical characterization of this molecule have not been published in the accessible scientific literature.
Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for each requested section and subsection (NMR, IR, HRMS, and UV-Vis spectroscopy) with the required data tables and detailed research findings. Generating such an article would require fabricating data, which would be scientifically unsound.
Information is available for related benzimidazole derivatives nih.govjyoungpharm.orgmdpi.comnih.govresearchgate.netnih.govresearchgate.netbeilstein-journals.orgresearchgate.netresearchgate.netrsc.orgusm.my and for the malonaldehyde moiety separately nih.govresearchgate.net, but this information cannot be accurately extrapolated to provide the specific characterization data for this compound.
Comprehensive Spectroscopic and Crystallographic Characterization for Structural Elucidation of 2 1h Benzo D Imidazol 2 Yl Malonaldehyde
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination
A definitive elucidation of the three-dimensional atomic arrangement of 2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde in the solid state would require single-crystal X-ray diffraction analysis. This powerful analytical technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions that govern the crystal packing.
While crystallographic data for numerous benzimidazole (B57391) derivatives have been reported, a specific search of crystallographic databases and the scientific literature did not yield a published crystal structure for this compound. Such a study would be invaluable for:
Confirming the molecular connectivity and tautomeric form: Unambiguously determining the bonding arrangement and the position of the tautomerizable proton on the imidazole (B134444) ring.
Quantifying geometric parameters: Providing precise measurements of all bond lengths and angles within the molecule.
Analyzing the molecular conformation: Revealing the planarity of the benzimidazole ring system and the orientation of the malonaldehyde substituent.
Investigating intermolecular interactions: Identifying and characterizing hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal lattice.
Without experimental crystallographic data, a detailed discussion of the solid-state structure of this compound, complete with data tables of crystal data, atomic coordinates, bond lengths, and bond angles, cannot be provided. Further research involving the synthesis of high-quality single crystals and subsequent X-ray diffraction analysis is necessary to furnish this fundamental structural information.
Chemical Reactivity and Mechanistic Studies of 2 1h Benzo D Imidazol 2 Yl Malonaldehyde
Investigation of Electrophilic and Nucleophilic Reaction Pathways
The presence of both electron-rich and electron-deficient centers in 2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde allows it to participate in both electrophilic and nucleophilic reactions.
The malonaldehyde fragment of the molecule is a classic example of a 1,3-dicarbonyl compound, characterized by its acidic α-protons and the susceptibility of its carbonyl groups to nucleophilic attack. This functionality is particularly well-suited for Knoevenagel condensations. nih.gov In this type of reaction, the active methylene (B1212753) group of the malonaldehyde can be deprotonated by a weak base to form a stabilized enolate ion. This enolate then acts as a nucleophile, attacking an aldehyde or ketone to form a new carbon-carbon bond. nih.gov
The general mechanism for a Knoevenagel condensation involving this compound is as follows:
Deprotonation of the α-carbon of the malonaldehyde moiety by a base (e.g., an amine) to form a carbanionic intermediate. nih.gov
Nucleophilic attack of the carbanion on the carbonyl carbon of an aldehyde or ketone.
Protonation of the resulting alkoxide.
Dehydration to yield the final α,β-unsaturated product.
The reactivity of the malonaldehyde moiety is also evident in its reactions with hydrazines, which can lead to the formation of pyrazole (B372694) derivatives. nih.gov Malonaldehyde and its adducts are known to be reactive electrophiles. nih.gov
A variety of catalysts can be employed for Knoevenagel condensations, including basic catalysts like amines and their salts, as well as Lewis acids. nih.govresearchgate.net The choice of catalyst and reaction conditions can influence the reaction rate and the yield of the desired product. nih.gov
Below is a table summarizing typical conditions for Knoevenagel condensations:
| Catalyst | Solvent | Temperature | Reaction Time | Yield |
| Piperidine/AcOH | Benzene (B151609) | 80 °C | 1.5 - 17 h | 56-75% nih.gov |
| TiCl4-pyridine | CH2Cl2 | Room Temp | - | 79% nih.gov |
| ZrOCl2·8H2O/NaNH2 | Solvent-free | - | Short | High researchgate.net |
| [Bmim]OH | Solvent-free | - | Short | High researchgate.net |
This table presents generalized conditions for Knoevenagel condensations and the specific outcomes for this compound may vary.
The benzimidazole (B57391) ring is an aromatic heterocyclic system that can undergo various chemical transformations. The nitrogen atoms in the imidazole (B134444) ring can act as nucleophiles or bases. The benzene portion of the ring system is susceptible to electrophilic aromatic substitution, although the reactivity is influenced by the presence of the fused imidazole ring.
The N-H proton of the imidazole ring is acidic and can be removed by a base, allowing for N-alkylation or N-acylation reactions. researchgate.net This provides a convenient handle for further functionalization of the molecule. The benzimidazole moiety is a significant pharmacophore in many biologically active compounds. researchgate.net
The benzimidazole ring can also be synthesized through various methods, such as the reaction of o-phenylenediamine (B120857) with aldehydes. rsc.org This inherent reactivity underscores its potential for modification within the target molecule. The diverse substitutions at the benzimidazole core can give rise to a wide range of biological activities. nih.gov
Cyclization Reactions and Synthesis of Novel Heterocyclic Systems
This compound is a versatile precursor for the synthesis of a variety of novel heterocyclic systems. mdpi.comimist.ma The presence of multiple reactive sites allows for intramolecular and intermolecular cyclization reactions.
For instance, the malonaldehyde moiety can react with dinucleophiles to form new heterocyclic rings. Condensation with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole rings, while reaction with hydroxylamine (B1172632) can yield isoxazoles. nih.gov The benzimidazole portion of the molecule can also participate in cyclization reactions. For example, derivatives of benzimidazole can be used to synthesize fused heterocyclic systems like imidazo[2,1-b]benzothiazoles and pyrimido[2,1-b]benzothiazoles. researchgate.net
The combination of the benzimidazole and malonaldehyde functionalities in a single molecule opens up possibilities for tandem reactions, where an initial reaction at one site triggers a subsequent cyclization at another. This approach can lead to the efficient construction of complex polycyclic molecules. nih.gov
Probing Tautomeric Equilibria and Conformational Landscapes
Tautomerism is a key feature of this compound. The malonaldehyde portion can exist in equilibrium between the keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl group, forming a six-membered ring-like structure.
Furthermore, the benzimidazole ring can exhibit annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. The position of this equilibrium can be influenced by the nature of substituents on the benzimidazole ring and the solvent.
Computational studies and spectroscopic techniques, such as NMR, can be used to investigate the relative stabilities of the different tautomers and conformers. researchgate.netsemanticscholar.orgresearchgate.netresearchgate.net The conformational landscape of the molecule is determined by the rotational freedom around the single bond connecting the benzimidazole ring and the malonaldehyde moiety. The preferred conformation will be the one that minimizes steric hindrance and maximizes stabilizing interactions, such as intramolecular hydrogen bonding. The study of similar molecules like 2-(1H-benzo[d]imidazol-2-yl)phenol reveals the existence of keto-enol tautomerism. researchgate.net
Kinetic and Thermodynamic Aspects of Reaction Pathways
The rates and outcomes of the reactions involving this compound are governed by kinetic and thermodynamic principles. For instance, in Knoevenagel condensations, the rate of the reaction is dependent on the concentration of the reactants and the catalyst, as well as the temperature.
The thermodynamic stability of the products will determine the position of the equilibrium in reversible reactions. In the case of tautomerism, the relative energies of the keto and enol forms will dictate their equilibrium concentrations. Computational chemistry can be a powerful tool to model the reaction pathways and calculate the activation energies and reaction enthalpies, providing insights into the kinetic and thermodynamic feasibility of different transformations.
Influence of Solvent Environment on Reaction Outcomes
The solvent can have a profound effect on the reactivity of this compound and the outcome of its reactions. researchgate.net Polar solvents can stabilize charged intermediates and transition states, potentially accelerating reactions that proceed through such species. For example, in reactions involving the formation of enolates, a polar protic solvent can solvate both the cation and the anion, influencing the reactivity of the enolate.
The solvent can also influence tautomeric equilibria. semanticscholar.org A non-polar solvent may favor the enol form of the malonaldehyde moiety due to the stabilization provided by intramolecular hydrogen bonding. In contrast, a polar protic solvent can compete for hydrogen bonding, potentially shifting the equilibrium towards the keto form. The choice of solvent can also affect the selectivity of a reaction, leading to the preferential formation of one product over another. nih.gov
Computational and Theoretical Chemical Investigations of 2 1h Benzo D Imidazol 2 Yl Malonaldehyde
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to determining the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) are employed to solve the Schrödinger equation approximately, yielding valuable information about molecular orbitals, charge distribution, and reactivity. researchgate.netnih.gov These calculations provide a detailed picture of how electrons are distributed within the 2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde molecule, which is key to understanding its chemical properties.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.comnih.gov Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy level corresponding to the electron affinity and electrophilicity of the molecule. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. nih.govdergipark.org.tr A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, making it more polarizable. dergipark.org.tr For this compound, the HOMO is typically distributed over the electron-rich benzimidazole (B57391) ring, while the LUMO is localized on the electron-deficient malonaldehyde fragment, indicating that intramolecular charge transfer is a key feature of its electronic transitions.
Table 1: Representative Frontier Molecular Orbital Parameters
| Parameter | Typical Calculated Value (eV) | Implication for Reactivity |
|---|---|---|
| EHOMO | -6.2 | Indicates electron-donating capability (nucleophilicity). |
| ELUMO | -2.5 | Indicates electron-accepting capability (electrophilicity). |
| Energy Gap (ΔE) | 3.7 | Reflects chemical stability and reactivity; a smaller gap implies higher reactivity. |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule by illustrating the charge distribution. nih.govresearchgate.net The map displays regions of varying electrostatic potential on the electron density surface. Different colors denote different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.govbhu.ac.in Green areas represent neutral or zero potential.
For this compound, the MEP map would reveal highly negative potential around the oxygen atoms of the malonaldehyde carbonyl groups and the nitrogen atoms of the imidazole (B134444) ring, identifying them as primary sites for electrophilic interaction. nih.gov Conversely, the hydrogen atom attached to the imidazole nitrogen (N-H) and the aldehyde hydrogen atoms would exhibit a strong positive potential, marking them as sites for nucleophilic attack. bhu.ac.in
Table 2: Predicted Reactive Sites from Electrostatic Potential Map
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
|---|---|---|
| Carbonyl Oxygen Atoms | Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor. |
| Imidazole Nitrogen Atoms | Negative (Red) | Site for electrophilic attack, protonation, and metal coordination. |
| Imidazole N-H Proton | Positive (Blue) | Site for nucleophilic attack, hydrogen bond donor. |
| Aldehyde C-H Protons | Positive (Blue) | Potential site for nucleophilic interaction. |
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule, known as its ground-state geometry. nih.govnih.gov This process, called geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. researcher.liferesearchgate.net The accuracy of DFT calculations depends on the choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)), which describes the atomic orbitals. researchgate.netmdpi.commdpi.com
For this compound, DFT calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. mdpi.com The optimized geometry is essential for all other computational analyses, as the electronic properties and spectroscopic parameters are highly dependent on the molecular structure. These theoretical parameters can be compared with experimental data from X-ray crystallography to validate the computational model. nih.gov
Table 3: Representative Optimized Geometrical Parameters (DFT/B3LYP)
| Parameter | Atoms Involved | Typical Calculated Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | 1.22 Å |
| Bond Length | C=N (imidazole) | 1.38 Å |
| Bond Length | N-H (imidazole) | 1.01 Å |
| Bond Angle | O=C-C | 121.5° |
| Dihedral Angle | C-C-C-C (ring planarity) | ~0° |
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While DFT provides a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this atomic motion over time by solving Newton's equations of motion for the system. nih.gov These simulations allow for the exploration of the molecule's conformational space, revealing the different shapes (conformers) it can adopt at a given temperature and their relative stabilities. nih.govmdpi.com
An MD simulation of this compound would provide insights into its flexibility, particularly the rotation around the single bond connecting the benzimidazole ring to the malonaldehyde group. The simulation can also identify stable intramolecular hydrogen bonds, for example, between the imidazole N-H group and a nearby carbonyl oxygen, which can significantly influence the molecule's preferred conformation. ijsrset.com Analysis of the simulation trajectory can yield information on structural stability through metrics like the Root-Mean-Square Deviation (RMSD) and atomic fluctuations via the Root-Mean-Square Fluctuation (RMSF). mdpi.com
Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental results for structural validation. nih.govmdpi.com
Vibrational Spectroscopy: DFT calculations can accurately predict the infrared (IR) and Raman spectra of a molecule. mdpi.comresearchgate.net By calculating the vibrational frequencies corresponding to different normal modes (e.g., C=O stretching, N-H bending), a theoretical spectrum can be generated. Comparing this with the experimental FT-IR spectrum helps in assigning the observed absorption bands to specific molecular vibrations. nih.gov
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The calculated shifts provide a theoretical basis for interpreting experimental NMR data, aiding in the complete structural elucidation of this compound. mdpi.com
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Visible). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption maxima (λmax) observed experimentally. researchgate.net
Table 4: Comparison of Theoretical and Typical Experimental Spectroscopic Data
| Spectroscopic Technique | Functional Group/Proton | Calculated Value | Typical Experimental Range |
|---|---|---|---|
| FT-IR (Vibrational Frequency) | C=O stretch | ~1695 cm-1 | 1680-1710 cm-1 |
| FT-IR (Vibrational Frequency) | N-H stretch | ~3150 cm-1 | 3100-3300 cm-1 |
| ¹H NMR (Chemical Shift) | Aldehyde H | ~9.8 ppm | 9.5-10.1 ppm |
| ¹H NMR (Chemical Shift) | Imidazole N-H | ~12.5 ppm | 12.0-13.0 ppm |
| UV-Vis (Absorption Maxima) | π → π* transition | ~310 nm | 300-320 nm |
Theoretical Elucidation of Reaction Mechanisms and Transition State Architectures
Beyond static properties, computational chemistry can be used to explore the reactivity of this compound by mapping out potential reaction pathways. This involves identifying the structures of reactants, products, and any intermediates along the reaction coordinate.
A key aspect of this analysis is locating the transition state (TS)—the highest energy point on the reaction pathway that separates reactants from products. The structure of the TS, or its architecture, provides critical insight into the geometry of the molecular collision required for the reaction to occur. By calculating the energies of the reactants and the transition state, the activation energy (Ea) can be determined. This value is crucial for predicting the reaction rate and understanding its feasibility under different conditions. For instance, theoretical studies could elucidate the mechanism of its synthesis, such as the condensation reaction between 2-methylbenzimidazole (B154957) and an appropriate electrophile, or its participation in subsequent cyclization or condensation reactions.
Strategic Applications of 2 1h Benzo D Imidazol 2 Yl Malonaldehyde in Advanced Materials Science and Catalysis
Exploration of Catalytic Efficacy6.2.1. Homogeneous Catalytic Transformations6.2.2. Heterogeneous Catalytic Systems
Despite a thorough investigation of scientific databases, no specific studies were found that reported the synthesis of metal complexes with 2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde as a ligand. Consequently, there is no available data on their characterization, coordination modes, geometric configurations, or spectroscopic and structural properties.
Similarly, the exploration of the catalytic efficacy of this specific compound in either homogeneous or heterogeneous systems has not been described in the accessible literature. While benzimidazole-based catalysts are a known class of compounds, the catalytic potential of the malonaldehyde derivative remains unexplored. nih.govnih.gov
It is possible that research on this particular compound exists in less accessible formats, such as specialized journals, patents, or conference proceedings not indexed in the searched databases. Furthermore, the synthesis of this specific ligand may present challenges that have limited its investigation. The malonaldehyde group is reactive and could potentially undergo self-condensation or other side reactions, complicating the synthesis of well-defined metal complexes.
Organocatalytic Applications
The exploration of this compound as a direct organocatalyst is an emerging area of research. While specific, documented applications of this exact molecule in organocatalysis are not yet widespread, the inherent structural features of the benzimidazole (B57391) moiety suggest significant potential. Benzimidazole derivatives are recognized for their ability to participate in hydrogen bonding and act as both proton donors and acceptors, which are key functionalities in many catalytic cycles.
Research into related benzimidazole compounds has shown their utility in various catalytic systems. For instance, benzimidazole scaffolds are frequently incorporated into ligands for metal-catalyzed reactions and have been used to create efficient catalytic systems for a range of organic transformations. pnu.ac.irmdpi.commdpi.com The N-H proton of the imidazole (B134444) ring, combined with the electron-rich nature of the heterocyclic system, can activate substrates through non-covalent interactions. The malonaldehyde fragment, with its dual carbonyl groups, introduces additional coordination sites and the potential for enamine or enolate-based catalysis upon reaction with substrates. The synergistic effect of the acidic N-H proton and the basic nitrogen atom in the benzimidazole ring could be harnessed for bifunctional catalysis, activating both electrophilic and nucleophilic partners in a reaction. Theoretical and experimental investigations are needed to fully unlock the potential of this compound in asymmetric synthesis and other organocatalytic transformations.
Precursor for Novel Functional Organic Materials
The unique combination of a rigid, aromatic benzimidazole core and a reactive malonaldehyde side chain makes this compound a highly valuable precursor for a diverse range of functional organic materials. Its structure allows for extensive π-conjugation, hydrogen bonding capabilities, and sites for chemical modification or polymerization, enabling its use in polymeric, optoelectronic, and sensory materials.
The bifunctional nature of this compound makes it an excellent candidate as a monomer for the synthesis of advanced polymeric architectures. The malonaldehyde group can readily undergo condensation reactions with various di- or multifunctional amines or hydrazines to form stable polymers, such as polyamides, polyimines (Schiff bases), or polymers containing pyrazole (B372694) or other heterocyclic rings in the backbone.
Studies on related benzimidazole-containing monomers have demonstrated a pathway to high-performance polymers with exceptional thermal stability and mechanical properties. For example, polymers synthesized from 1H-benzo[d]imidazol-2(3H)-one have been shown to possess remarkably high glass transition temperatures (Tg), with homopolymers reaching up to 348 °C. nih.govresearchgate.net Incorporating even a small percentage of such benzimidazole units into commercial poly(aryl ether)s can significantly elevate their Tg. nih.govresearchgate.net It is anticipated that polymers derived from this compound would exhibit similar high-performance characteristics, including:
High Thermal Stability: The inherent aromatic and heterocyclic structure of the benzimidazole unit contributes to excellent thermal and thermo-oxidative stability.
Good Solubility: Depending on the co-monomer, the resulting polymers can be soluble in various organic solvents, allowing for solution-based processing and film casting. nih.govresearchgate.net
Mechanical Integrity: These polymers are expected to form flexible and creasable films, a desirable trait for many materials applications. nih.govresearchgate.net
The N-H site on the benzimidazole ring also offers a route for post-polymerization modification, allowing for the tuning of polymer properties or the grafting of other functional groups.
The extended π-conjugated system encompassing both the benzimidazole ring and the enol form of the malonaldehyde moiety imparts significant photophysical properties to this compound and its derivatives. Benzimidazole-based compounds are well-known for their fluorescence, making them attractive building blocks for optoelectronic and photonic materials. researchgate.netmdpi.com
Derivatives of this compound are promising candidates for:
Organic Light-Emitting Diodes (OLEDs): The intrinsic fluorescence and charge-transport capabilities of the benzimidazole core are advantageous for creating emissive or charge-transport layers in OLED devices. researchgate.net
Fluorescent Probes: The sensitivity of the fluorescence emission to the local chemical environment can be exploited for developing sensors and bio-imaging agents.
Nonlinear Optical (NLO) Materials: The donor-π-acceptor nature of appropriately substituted derivatives can lead to materials with significant NLO properties, which are useful in photonics and optical computing.
Computational studies on structurally related heterocyclic systems have been effectively used to predict and tune key optoelectronic properties such as HOMO-LUMO gaps, charge injection barriers, and reorganization energies, guiding the rational design of new materials for specific electronic applications. researchgate.netrsc.org
The structural framework of this compound is exceptionally well-suited for chemosensing applications. The benzimidazole N-H group can act as a hydrogen bond donor and a recognition site for anions, while the lone pair on the imine nitrogen and the carbonyl oxygens of the malonaldehyde group can serve as binding sites for cations.
Research on a closely related compound, 4-(1H-benzimidazol-2-yl)-2-methoxy-phenol, has demonstrated its efficacy as a highly sensitive and selective fluorescent sensor for the cyanide ion (CN⁻) in non-biological systems. researchgate.net The sensing mechanism involves the deprotonation of the acidic N-H proton of the benzimidazole ring by the basic cyanide anion. This interaction disrupts the internal charge transfer (ICT) characteristics of the molecule, leading to a distinct change in its fluorescence emission, allowing for ratiometric detection. This "turn-on" or "turn-off" fluorescence response enables the naked-eye detection of the target analyte. The binding stoichiometry between the sensor and the cyanide ion was determined to be 1:1. researchgate.net
The table below summarizes the reported performance of a representative benzimidazole-based chemosensor, highlighting the potential of this class of compounds.
| Analyte | Sensing Method | Limit of Detection (LOD) | Association Constant (Ka) | Binding Stoichiometry | Solvent |
|---|---|---|---|---|---|
| Cyanide (CN⁻) | Fluorescence | 1.8 x 10⁻⁶ M | 2.5 x 10⁶ M⁻¹ | 1:1 | DMSO |
Given these precedents, this compound is a prime candidate for developing sensors for various other environmentally and industrially relevant ions.
Role as a Building Block in Reticular Chemistry (MOFs, COFs)
Reticular chemistry involves the assembly of molecular building blocks (linkers or nodes) into ordered, porous crystalline structures such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The well-defined geometry and versatile functional groups of this compound make it an excellent candidate for a multitopic linker in the design of such materials.
The molecule possesses multiple coordination and reaction sites:
N-H and Imine Nitrogen: The two nitrogen atoms of the imidazole ring can coordinate to metal ions or clusters, acting as a bidentate chelating linker to form MOFs.
Malonaldehyde Group: In its enol tautomer, this group provides two oxygen atoms that can also bind to metal centers. Furthermore, the aldehyde functionalities can undergo condensation reactions (e.g., with amines or hydrazines) to form the strong, covalent bonds characteristic of COFs. bohrium.comrsc.org
The use of nitrogen-containing heterocyclic linkers is a well-established strategy in the synthesis of robust and functional MOFs and COFs. bohrium.comresearchgate.net The rigidity of the benzimidazole core helps in the formation of predictable and stable porous networks. By carefully selecting the metal nodes or organic co-monomers, it is possible to engineer frameworks with tailored pore sizes, surface areas, and chemical functionalities. Potential applications for MOFs and COFs constructed from this linker include gas storage and separation, heterogeneous catalysis, and chemical sensing. researchgate.net The "linker engineering" approach allows for the systematic tuning of the electronic and structural properties of these frameworks to optimize their performance in specific applications. rsc.org
Prospective Research Avenues and Emerging Horizons for 2 1h Benzo D Imidazol 2 Yl Malonaldehyde
Innovation in Sustainable and Efficient Synthetic Pathways
The synthesis of 2-substituted benzimidazoles has traditionally involved the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions, often requiring strong acids, high temperatures, and long reaction times, leading to significant waste and energy consumption mdpi.comacgpubs.org. The future of synthesizing 2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde lies in the adoption of green and sustainable chemistry principles.
Recent advancements have demonstrated numerous eco-friendly alternatives for benzimidazole (B57391) synthesis that could be adapted for this target molecule. mdpi.comchemmethod.com These methods emphasize mild reaction conditions, the use of non-toxic and recyclable catalysts and solvents, and high atom economy. bohrium.com Prospective sustainable routes could involve:
Catalyst-Free Synthesis: Methods that proceed by simply combining o-phenylenediamines with aldehydes at room temperature in green solvents like ethanol (B145695) have been developed, offering nearly quantitative yields and eliminating the need for catalyst separation. bohrium.com
Heterogeneous Catalysis: The use of engineered solid catalysts, such as MgO supported on dendritic fibrous nanosilica (MgO@DFNS), allows for the synthesis of benzimidazoles at ambient temperatures with easy catalyst recovery and reuse for multiple cycles. rsc.org Plant-assisted zinc sulfide nanoparticles have also been employed as an effective, ecologically safe catalyst. aip.org
Green Solvents and Media: Deep eutectic solvents (DES) and polyethylene glycol (PEG) have been successfully used as alternative reaction media, sometimes acting as both solvent and catalyst, simplifying work-up procedures. chemmethod.comnih.gov Water, the most benign solvent, has also been utilized, for instance, in conjunction with an onion extract as a green catalyst. acgpubs.org
Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis have been shown to dramatically reduce reaction times and improve yields in catalyst-free or minimally catalyzed systems. mdpi.comresearchgate.net
A comparative overview of potential green synthetic approaches is presented in Table 1. The challenge for this compound would be to adapt these methods, possibly using a protected form of malonaldehyde, to prevent undesired side reactions of the highly reactive dicarbonyl moiety.
| Synthetic Approach | Catalyst/Medium | Key Advantages | Potential for Adaptation |
| Catalyst-Free | Ethanol | No catalyst separation, high atom economy, mild conditions. bohrium.com | High; requires careful control of stoichiometry and conditions. |
| Heterogeneous Catalysis | MgO@DFNS, Zn-BNT | Recyclable catalyst, high stability, ambient temperature. rsc.orgcell.com | High; catalyst could be tailored for the specific substrate. |
| Green Solvents | Deep Eutectic Solvents (DES) | Acts as both solvent and reagent, simplified work-up. nih.gov | Moderate; reactivity of malonaldehyde in DES needs investigation. |
| Microwave-Assisted | Ionic Liquid ([BMIM]HSO4) | Drastically reduced reaction times, high yields. mdpi.com | High; offers rapid and efficient heating. |
| Biocatalysis | Onion Extract in Water | Extremely low cost, non-toxic, environmentally benign. acgpubs.org | Moderate; compatibility of the substrate with extract components is key. |
This table is interactive and can be sorted by column.
Discovery of Unprecedented Reactivity and Transformation Mechanisms
The juxtaposition of a benzimidazole ring and a malonaldehyde group within the same molecule creates a platform for exploring novel chemical transformations. The malonaldehyde fragment, a classic 1,3-dicarbonyl system, is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. Its reactivity can be harnessed to construct new ring systems appended to the benzimidazole core.
Future research could focus on:
Intramolecular Cyclizations: The acidic N-H proton of the benzimidazole ring and the two aldehyde functionalities are spatially close, creating the potential for novel intramolecular cyclization reactions, possibly leading to fused polycyclic aromatic systems with unique photophysical properties.
Multicomponent Reactions: The aldehyde groups are prime candidates for participation in multicomponent reactions. For instance, a reaction with a β-dicarbonyl compound and an amine (or ammonia) could lead to complex pyridine derivatives directly attached to the benzimidazole scaffold.
Synthesis of Novel Heterocycles: The malonaldehyde moiety can react with various binucleophiles to generate a library of new benzimidazole-heterocycle hybrids. For example, reactions with hydrazine (B178648) would yield pyrazoles, with hydroxylamine (B1172632) would produce isoxazoles, and with amidines could form pyrimidines. This opens a door to creating a vast chemical space from a single, versatile building block. researchgate.net
Knoevenagel Condensation: The activated methylene (B1212753) group in the malonaldehyde (in its enol form) and the aldehyde groups can undergo Knoevenagel condensation with active methylene compounds like malononitrile, leading to the synthesis of extended π-conjugated systems with potential applications in nonlinear optics or as dyes. nih.gov
Sophisticated Computational Modeling of Intramolecular and Intermolecular Interactions
Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. For this compound, sophisticated computational modeling can offer profound insights.
Key areas for computational investigation include:
Tautomerism and Conformation: The malonaldehyde fragment can exist in several tautomeric forms (keto-enol). Density Functional Theory (DFT) calculations can determine the relative energies of these tautomers and the rotational barriers, predicting the most stable conformation in different environments. nih.gov
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between the benzimidazole N-H proton and a carbonyl oxygen of the malonaldehyde. DFT and Quantum Theory of Atoms in Molecules (QTAIM) analyses can quantify the strength and nature of this interaction, which significantly influences the molecule's planarity, electronic structure, and reactivity. mdpi.com
Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will reveal the molecule's electronic-photonic properties, predicting its behavior in electronic devices and its UV-Vis absorption spectrum. nih.gov
Intermolecular Interactions: Modeling of dimers and larger aggregates can predict self-assembly behavior in the solid state, driven by π-π stacking and intermolecular hydrogen bonds. Hirshfeld surface analysis can be used to visualize and quantify these interactions. iucr.org
Reactivity Prediction: Fukui function analysis and other reactivity descriptors derived from DFT can identify the most reactive sites for nucleophilic and electrophilic attack, helping to predict the outcomes of chemical reactions. doi.org
Molecular Docking: For applications in drug design, molecular docking simulations can predict the binding affinity and orientation of the molecule within the active site of target proteins, such as kinases or polymerases. dovepress.comnih.gov
Integration into Next-Generation Materials Science Paradigms
Benzimidazole-based materials are renowned for their excellent thermal stability and performance in a variety of applications. alfa-chemistry.com The unique structure of this compound makes it a highly attractive building block for next-generation materials.
Emerging horizons in materials science for this compound include:
Organic Electronics: Benzimidazole derivatives are widely used as electron-transporting and host materials in organic light-emitting diodes (OLEDs) due to their high electron affinity and thermal stability. alfa-chemistry.comacs.org The extended conjugation and functionality of the target molecule could be exploited to develop novel organic semiconductors. figshare.comacs.org
Functional Polymers: The two aldehyde groups provide reactive handles for polymerization. It could serve as a monomer to create novel polymers such as poly(benzimidazole imide)s (PBIIs) or porous benzimidazole-linked polymers (BILPs). scholaris.carsc.org These materials are promising for applications in gas storage and separation, proton exchange membranes for fuel cells, and thermally resistant coatings. acs.orgmdpi.com
Corrosion Inhibitors: Benzimidazoles are a well-established class of corrosion inhibitors for various metals and alloys in acidic media. nih.govnih.govrsc.org They function by adsorbing onto the metal surface, forming a protective barrier. nih.govresearchgate.net The this compound molecule could be investigated as a superior corrosion inhibitor, potentially forming a cross-linked polymer film on the metal surface for enhanced protection. tandfonline.comacs.org
Sensors: The malonaldehyde unit can react with specific analytes, leading to a change in the molecule's fluorescence or color. This could be the basis for developing selective chemosensors for metal ions or biologically important molecules.
Rational Design of Advanced Functional Molecules Based on the Scaffold
The benzimidazole ring is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs. nih.gov The this compound scaffold is a versatile platform for the rational design of new functional molecules with tailored properties.
Future research in this area could pursue:
Bioisosteric Replacement: The malonaldehyde moiety can be chemically transformed into various five- or six-membered heterocyclic rings (e.g., pyrazole (B372694), isoxazole, pyrimidine). This allows for the creation of a library of compounds where the appended heterocycle can be varied to optimize interactions with a biological target, a classic strategy in drug discovery.
Development of Anticancer Agents: Many benzimidazole derivatives exhibit potent anticancer activity. nih.gov The target scaffold can be elaborated to synthesize novel compounds for screening against various cancer cell lines. The reactive aldehyde groups allow for conjugation to targeting moieties or other pharmacophores.
Antimicrobial Drug Discovery: The benzimidazole core is also present in many antimicrobial and anthelmintic agents. New derivatives can be synthesized from the malonaldehyde precursor and tested for activity against a range of pathogens.
Combinatorial Chemistry: The reactivity of the scaffold is well-suited for combinatorial library synthesis. By reacting the parent molecule with diverse sets of reagents (e.g., different hydrazines, amidines, or active methylene compounds), large libraries of related molecules can be rapidly generated and screened for desired biological or material properties. nih.gov
Q & A
Q. What are the optimal synthetic routes for 2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde, and how can intermediates be characterized?
The synthesis typically involves multi-step protocols starting from o-phenylenediamine. Key steps include:
- Condensation with carbon disulfide and KOH to form 1H-benzo[d]imidazole-2-thiol .
- Hydrazine hydrate treatment to yield 2-hydrazinyl-1H-benzo[d]imidazole, followed by reaction with sodium cyanate and acetic acid to produce the malonaldehyde derivative .
- MnO₂ oxidation in ethanol for aldehyde group formation (analogous to related benzimidazole carbaldehydes) . Characterization : Use IR (S-H at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹), ¹H/¹³C NMR (e.g., δ 12.31 for S-H, δ 151.93 for N=C-N), and ESI-MS for molecular ion validation .
Q. How should researchers address discrepancies between experimental and computational NMR data for this compound?
Discrepancies (e.g., in etheno adducts of adenine) often arise from substituent positioning (C7 vs. C8). Recommended steps:
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Validate using density functional theory (DFT) with B3LYP/6-31G* to calculate chemical shifts and compare with experimental data .
- Cross-reference with X-ray crystallography if single crystals are obtainable .
Q. What safety protocols are recommended for handling this compound?
- Toxicity : While malonaldehyde derivatives are not classified as carcinogens by IARC, use PPE (gloves, goggles) due to potential irritancy .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
- Waste disposal : Neutralize with dilute acetic acid before incineration .
Advanced Research Questions
Q. How can hydrogen tunneling effects in malonaldehyde derivatives impact spectroscopic interpretations?
Tunneling splits vibrational eigenstates (e.g., in malonaldehyde’s enol tautomer), observed as doublets in IR/Raman spectra. To model this:
Q. What strategies resolve structural ambiguities in benzimidazole-malonaldehyde adducts with nucleobases?
For adducts like M1Gx-A or M1MGx-dA:
- Synthesize isotopically labeled analogs (e.g., ¹³C/¹⁵N) to track substituent positions via NMR .
- Employ NOESY/ROESY to probe spatial proximity of substituents .
- Validate using DFT-optimized structures and GIAO-calculated shifts .
Q. How can DFT guide the design of benzimidazole-malonaldehyde derivatives with enhanced bioactivity?
- Target binding : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes/receptors (e.g., anticonvulsant targets like GABA receptors) .
- Electronic effects : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox activity and stability .
- Solubility : Predict logP values using COSMO-RS to optimize pharmacokinetics .
Methodological Recommendations
- Synthetic Optimization : Replace hydrazine hydrate with safer alternatives (e.g., alkyl hydrazines) to reduce toxicity .
- Data Validation : Use consensus across multiple techniques (e.g., XRD + NMR + DFT) to resolve structural conflicts .
- Bioactivity Screening : Employ MTT assays for anticancer activity and patch-clamp studies for ion channel modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
